Physicochemical Differentiation via Computed Lipophilicity and TPSA
The target compound exhibits a computed XLogP3-AA of 2.9 and a TPSA of 38.3 Ų. This places it within a favorable range for CNS drug-likeness (typically XLogP 2–5, TPSA < 90 Ų). In contrast, the structurally related N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide, which contains a furan ring replacing the cyclobutane, has a lower computed TPSA (approx. 51.5 Ų) but a significantly lower XLogP (approx. 2.2), resulting in a markedly different lipophilic-hydrophilic balance that could impact membrane permeability and distribution [1][2].
| Evidence Dimension | Computed XLogP3-AA and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.9; TPSA: 38.3 Ų |
| Comparator Or Baseline | N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide (CID 53429647). Computed XLogP3-AA: ~2.2; Computed TPSA: ~51.5 Ų |
| Quantified Difference | ΔXLogP ≈ +0.7; ΔTPSA ≈ -13.2 Ų |
| Conditions | Computed values from PubChem (XLogP3 3.0 and Cactvs 3.4.8.18 algorithms) |
Why This Matters
The distinct lipophilic-hydrophilic profile suggests different in vivo distribution characteristics, making the target compound potentially more CNS-penetrant than its furan-carboxamide analog, a critical factor in selecting compounds for neurological target research.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 91813471. https://pubchem.ncbi.nlm.nih.gov/compound/2034349-28-3. Accessed April 29, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 53429647, N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]furan-2-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/53429647. Accessed April 29, 2026. View Source
